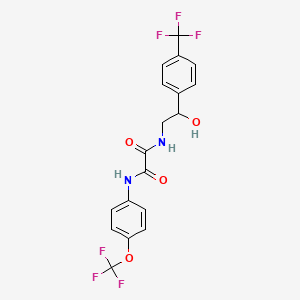
N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains two phenyl rings, one with a trifluoromethyl group and the other with a trifluoromethoxy group. Both of these groups are known to be electron-withdrawing, which can affect the reactivity of the compound . The compound also contains an oxalamide group, which is a type of amide and can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the electron distribution. The presence of the electron-withdrawing trifluoromethyl and trifluoromethoxy groups could potentially influence the overall structure and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present. The oxalamide group could potentially undergo hydrolysis to form the corresponding amines and oxalic acid . The trifluoromethyl and trifluoromethoxy groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the trifluoromethyl and trifluoromethoxy groups could increase the compound’s lipophilicity, which could affect its solubility and stability .科学研究应用
Novel Insecticides
A study highlights the development of Flubendiamide, a compound with a unique chemical structure that includes a trifluoromethyl group, showing extremely strong insecticidal activity against lepidopterous pests, including resistant strains. This compound's distinct mode of action and safety for non-target organisms make it a promising agent for controlling lepidopterous insects in integrated pest management programs (Tohnishi et al., 2005).
Crystal Structure Analysis
Research on the crystal structures of compounds with similar functionalities has provided insights into their potential applications. For instance, the analysis of the crystal structure of N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide revealed details about its molecular configuration, which could be relevant for designing materials with specific properties (Zhang et al., 2008).
Supramolecular Architectures
A study described the supramolecular architecture of 1,3-phenyl-dioxalamic molecular clefts, which were controlled by substitution groups affecting their conformation and intermolecular interactions. This research could contribute to the development of new materials with tailored properties for specific applications (González-González et al., 2011).
Anticancer Drug Synthesis
The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes have shown potential as anticancer drugs. These complexes exhibited significant cytotoxicity against various human tumor cell lines, suggesting a promising avenue for the development of new anticancer treatments (Basu Baul et al., 2009).
未来方向
Future research on this compound could involve exploring its potential uses, studying its reactivity, and developing methods for its synthesis. The presence of the trifluoromethyl and trifluoromethoxy groups could make this compound interesting for research in areas such as medicinal chemistry and materials science .
属性
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F6N2O4/c19-17(20,21)11-3-1-10(2-4-11)14(27)9-25-15(28)16(29)26-12-5-7-13(8-6-12)30-18(22,23)24/h1-8,14,27H,9H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDHOFATJIXNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2809626.png)

![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride](/img/structure/B2809629.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide](/img/structure/B2809630.png)
![N-(2-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2809631.png)
![methyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2809632.png)
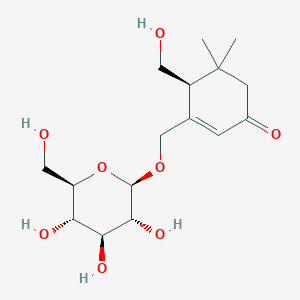
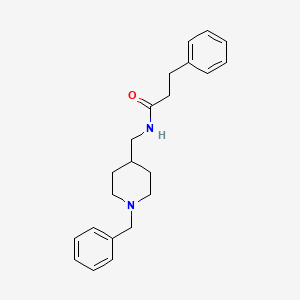
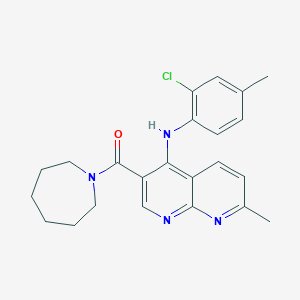
![6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B2809638.png)
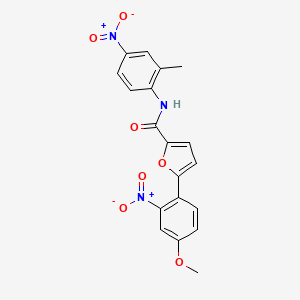
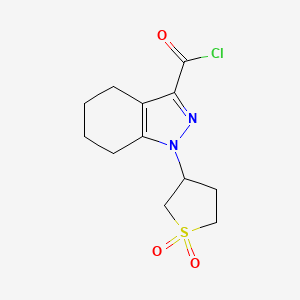
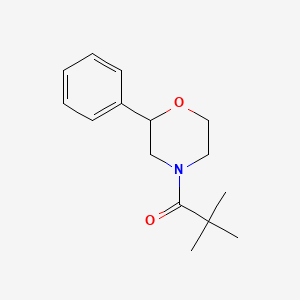
![4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-N-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2809647.png)